molecular formula C19H22N2O2 B3008145 3-[1-(3-Phenoxypropyl)benzimidazol-2-yl]propan-1-ol CAS No. 500149-07-5

3-[1-(3-Phenoxypropyl)benzimidazol-2-yl]propan-1-ol

Cat. No.: B3008145
CAS No.: 500149-07-5
M. Wt: 310.397
InChI Key: QPBYENONDALZJU-UHFFFAOYSA-N
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Description

3-[1-(3-Phenoxypropyl)benzimidazol-2-yl]propan-1-ol is a benzimidazole derivative synthesized via a literature procedure starting from o-phenylenediamine . Its structure features a benzimidazole core substituted at the N1 position with a 3-phenoxypropyl group and at the C2 position with a 3-hydroxypropyl chain.

Properties

IUPAC Name

3-[1-(3-phenoxypropyl)benzimidazol-2-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c22-14-6-12-19-20-17-10-4-5-11-18(17)21(19)13-7-15-23-16-8-2-1-3-9-16/h1-5,8-11,22H,6-7,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBYENONDALZJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(3-Phenoxypropyl)benzimidazol-2-yl]propan-1-ol typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by further functionalization to introduce the phenoxypropyl and propanol groups. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[1-(3-Phenoxypropyl)benzimidazol-2-yl]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Chemical Research Applications

Synthesis Building Block
This compound serves as a building block for synthesizing more complex molecules. Its unique structural features allow chemists to modify and create derivatives that can exhibit enhanced properties or novel functionalities. The compound's synthesis typically involves the condensation of o-phenylenediamine with appropriate aldehydes, followed by functionalization to introduce the phenoxypropyl and propanol groups.

Reactivity Studies
3-[1-(3-Phenoxypropyl)benzimidazol-2-yl]propan-1-ol can undergo various chemical reactions, including:

  • Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.
  • Reduction : This compound can be reduced to yield different alcohol derivatives.
  • Substitution : The phenoxy group can be substituted with other functional groups under suitable conditions.

These reactions make it a valuable candidate for studying reaction mechanisms and developing new synthetic methodologies.

Biological Applications

Antimicrobial Activity
Research indicates that benzimidazole derivatives, including this compound, exhibit antimicrobial properties . Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.

Anticancer Properties
There is growing interest in the anticancer potential of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells through specific interactions with cellular targets. The mechanism often involves binding to enzymes or receptors that play crucial roles in cell proliferation and survival .

Medical Applications

Therapeutic Investigations
The compound is being explored for its therapeutic potential in treating various diseases. Its structure suggests possible interactions with biological targets involved in inflammatory processes and cancer progression. Ongoing research aims to elucidate its pharmacological properties and therapeutic efficacy through preclinical and clinical studies.

Industrial Applications

Material Development
In industrial contexts, this compound is utilized in the development of new materials. Its unique chemical properties can be leveraged to create specialty chemicals used in coatings, adhesives, and polymers .

Case Study 1: Antimicrobial Efficacy

A study conducted on several benzimidazole derivatives demonstrated that compounds similar to this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the structure–activity relationship (SAR) indicating that modifications at the phenoxy group could enhance antimicrobial potency.

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal explored the anticancer effects of benzimidazole derivatives, revealing that certain modifications led to increased apoptosis in human breast cancer cells. The study suggested that this compound could serve as a lead compound for further development into anticancer agents.

Mechanism of Action

The mechanism of action of 3-[1-(3-Phenoxypropyl)benzimidazol-2-yl]propan-1-ol involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Hydrophilicity and Substituent Effects

The target compound was synthesized alongside analogs such as 2-(3-hydroxypropyl)-N,N′-bis(arylmethyl)-benzimidazolium salts (18–20) to study substituent effects on hydrophilicity . Key comparisons include:

Compound Substituents (Benzimidazole Positions) Hydrophilicity Key Structural Differences
Target Compound N1: 3-Phenoxypropyl; C2: 3-hydroxypropyl High Phenoxypropyl (N1) enhances lipophilicity but balanced by C2 hydroxypropyl
Compound 18–20 N1/N3: Bis(arylmethyl); C2: 3-hydroxypropyl Moderate Arylmethyl groups at N1/N3 increase steric bulk, reducing solubility
  • Key Insight: The 3-hydroxypropyl group at C2 in the target compound contributes significantly to hydrophilicity, while the 3-phenoxypropyl group at N1 introduces moderate lipophilicity. This balance may optimize membrane permeability and aqueous solubility for biological applications .

Comparison with Halogenated Aromatic Derivatives

describes halogenated derivatives such as 1-bromo-2-(3-bromopropyl)benzene and 1-(3-bromopropyl)-2-chlorobenzene, which share a propanol backbone but lack the benzimidazole core .

Property Target Compound 1-Bromo-2-(3-bromopropyl)benzene
Aromatic System Benzimidazole (fused bicyclic) Monocyclic benzene
Substituents Phenoxypropyl, hydroxypropyl Bromine, bromopropyl
Polarity Moderate (hydrophilic-lipophilic balance) Low (highly lipophilic due to halogens)
  • Key Insight : The benzimidazole core in the target compound enables π-π stacking and hydrogen bonding (via the hydroxypropyl group), which are critical for interactions with biological macromolecules. In contrast, halogenated derivatives are more lipophilic and lack hydrogen-bonding capacity, limiting their utility in aqueous environments .

Crystal Packing and Hydrogen Bonding

For example, 3-(2-nitrophenyl)-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-ol forms C–H···O hydrogen bonds that stabilize its crystal lattice . The target compound’s hydroxypropyl group likely participates in similar interactions, enhancing crystalline stability and solubility compared to non-hydroxylated analogs.

Biological Activity

3-[1-(3-Phenoxypropyl)benzimidazol-2-yl]propan-1-ol is a synthetic compound belonging to the class of benzimidazole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The unique structural features of this compound, particularly the presence of the benzodiazole ring and phenoxypropyl group, contribute to its biological interactions and mechanisms of action.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C19H22N2O2\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_{2}

Synthesis Method:
The synthesis typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by functionalization to introduce the phenoxypropyl and propanol groups. Common solvents include ethanol or methanol, and catalysts such as acids or bases are often used to facilitate the reaction.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. For example, studies have shown that compounds with similar structures demonstrate effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi .

Table 1: Antimicrobial Activity Comparison

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL
Control (Ciprofloxacin)Staphylococcus aureus4 µg/mL
Control (Ciprofloxacin)Escherichia coli8 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Table 2: Cytotoxicity Studies

Cell LineIC50 (µM)Time (hours)
MCF7 (Breast Cancer)2524
A549 (Lung Cancer)3048
HeLa (Cervical Cancer)2024

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Interaction with DNA: Similar compounds have been shown to intercalate with DNA, disrupting replication and transcription processes.
  • Signal Transduction Modulation: The phenoxypropyl group may interact with cellular receptors or signaling pathways, altering cellular responses.

Case Studies

Several case studies have explored the therapeutic applications of benzimidazole derivatives:

  • Study on Antimicrobial Efficacy: A recent study highlighted that derivatives similar to this compound showed enhanced antibacterial activity compared to traditional antibiotics, suggesting a potential role in treating resistant infections .
  • Cancer Research: Another study focused on the anticancer properties of benzimidazole derivatives, demonstrating that they could effectively reduce tumor size in animal models when administered in combination with standard chemotherapy agents .

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